Cas no 84696-73-1 (1,2,3,4-Butanetetracarboxylicacid, 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidinyl) ester)
84696-73-1 structure
Product Name:1,2,3,4-Butanetetracarboxylicacid, 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Numero CAS:84696-73-1
MF:C54H99N3O8
MW:918.379177331924
CID:731923
PubChem ID:44147606
Update Time:2025-04-19
1,2,3,4-Butanetetracarboxylicacid, 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidinyl) ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetracarboxylicacid, 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
- 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
- 1-O-hexadecyl 2-O,3-O,4-O-tris(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate
- 5-(Hexadecyloxy)-5-oxo-1,2,3-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid
- 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl)butane-1,2,3,4-tetracarboxylate
- DTXSID201004986
- EINECS 283-679-8
- 84696-73-1
-
- Inchi: 1S/C54H99N3O8/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-65-42(58)38-53(45(61)62,40-34-49(6,7)56(15)50(8,9)35-40)54(46(63)64,41-36-51(10,11)57(16)52(12,13)37-41)43(44(59)60)39-32-47(2,3)55(14)48(4,5)33-39/h39-41,43H,17-38H2,1-16H3,(H,59,60)(H,61,62)(H,63,64)
- Chiave InChI: HLNSNSZMBQAMOQ-UHFFFAOYSA-N
- Sorrisi: OC(C(C(C(=O)O)C1CC(C)(C)N(C)C(C)(C)C1)(C1CC(C)(C)N(C)C(C)(C)C1)C(C(=O)O)(CC(=O)OCCCCCCCCCCCCCCCC)C1CC(C)(C)N(C)C(C)(C)C1)=O
Proprietà calcolate
- Massa esatta: 917.743217
- Massa monoisotopica: 917.743217
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 65
- Conta legami ruotabili: 29
- Complessità: 1470
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 115
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 1.04
- Punto di ebollizione: 799.4°C at 760 mmHg
- Punto di infiammabilità: 437.3°C
- Indice di rifrazione: 1.512
1,2,3,4-Butanetetracarboxylicacid, 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidinyl) ester Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
84696-73-1 (1,2,3,4-Butanetetracarboxylicacid, 1-hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidinyl) ester) Prodotti correlati
- 82919-37-7(Methyl-1,2,2,6,6-pentamethyl-4-piperidyl sebacate)
- 495-80-7(Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 52829-07-9(Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti